Sulfuric acid;undecan-1-ol
Description
Sulfuric acid;undecan-1-ol refers to the sulfated derivative of undecan-1-ol (C11H24O), a primary alcohol with an 11-carbon chain. Sulfation typically involves the esterification of the hydroxyl group with sulfuric acid, forming an alkyl sulfate (e.g., C11H23O4S<sup>-</sup>Na<sup>+</sup>) . Such compounds are widely used as surfactants, emulsifiers, or intermediates in organic synthesis due to their amphiphilic properties. Key characteristics include:
Properties
CAS No. |
66186-17-2 |
|---|---|
Molecular Formula |
C22H50O6S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
sulfuric acid;undecan-1-ol |
InChI |
InChI=1S/2C11H24O.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h2*12H,2-11H2,1H3;(H2,1,2,3,4) |
InChI Key |
SPSIDWRCWYDBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCO.CCCCCCCCCCCO.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;undecan-1-ol involves the esterification reaction between sulfuric acid and undecan-1-ol. This reaction typically requires a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{C₁₁H₂₄OH} + \text{H₂SO₄} \rightarrow \text{C₁₁H₂₄OSO₃H} + \text{H₂O} ]
In this reaction, undecan-1-ol reacts with sulfuric acid to form the ester, this compound, and water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous addition of undecan-1-ol and sulfuric acid in a reactor, where the reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps to isolate the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester back to the alcohol and sulfuric acid.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium or potassium dichromate in the presence of dilute sulfuric acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Undecan-1-ol and sulfuric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sulfuric acid;undecan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of sulfuric acid;undecan-1-ol involves the interaction of the ester with various molecular targets and pathways. The ester can undergo hydrolysis to release undecan-1-ol and sulfuric acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
10-Undecyn-1-ol - Methanesulfonic Acid (1:1)
- Structure : A 1:1 complex of 10-undecyn-1-ol (C11H20O) and methanesulfonic acid (CH3SO3H), yielding C12H24O4S .
- Key Differences :
- Contains a triple bond (alkyne group) at C10, enhancing reactivity in click chemistry.
- Methanesulfonic acid provides a milder acidity compared to sulfuric acid, reducing corrosion risks.
- Applications: Specialty surfactants and intermediates in polymer chemistry.
1-Octadecanyl Sulfate Sodium Salt
- Structure : Sodium salt of octadecan-1-ol sulfate (C18H37O4S<sup>-</sup>Na<sup>+</sup>) .
- Key Differences :
- Longer alkyl chain (C18 vs. C11) increases hydrophobicity, making it more effective in heavy-duty detergents.
- Higher melting point (∼200°C) compared to undecan-1-ol sulfate (∼150°C) due to stronger van der Waals forces.
- Applications: Industrial detergents and textile processing.
11-Mercapto-1-undecanol and Derivatives
- Structure: A thiol-terminated undecanol (C11H24OS) and its sulfonate derivative (C11H23NaO3S2) .
- Key Differences: Thiol (-SH) group replaces the hydroxyl, enabling gold-surface binding in nanotechnology. Sulfonate derivatives exhibit higher water solubility and stability than sulfates. Applications: Self-assembled monolayers (SAMs) and biomedical coatings.
10-Undecen-1-ol
- Structure : Unsaturated alcohol with a double bond at C10 (C11H22O) .
- Key Differences :
- The double bond increases susceptibility to oxidation but enables polymerization.
- Lower sulfation efficiency compared to saturated undecan-1-ol due to steric hindrance.
- Applications: Fragrance additives and plasticizers.
1H,1H-Perfluoroundecan-1-ol
- Structure: Fluorinated undecanol (C11H3F21O) with perfluoroalkyl chains .
- Key Differences :
- Fluorination drastically reduces surface tension and enhances chemical resistance.
- Higher thermal stability (boiling point ∼250°C) but environmental concerns due to PFAS classification.
- Applications: Firefighting foams and water-repellent coatings.
Comparative Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|---|
| Sulfuric acid;undecan-1-ol | C11H23O4S | 148–152 | Decomposes | High |
| 10-Undecyn-1-ol - Methanesulfonic Acid | C12H24O4S | 95–100 | 300 (dec.) | Moderate |
| 1-Octadecanyl Sulfate | C18H37O4S | 198–202 | 350 (dec.) | Low |
| 11-Mercapto-1-undecanol | C11H24OS | 80–85 | 285 | Insoluble |
| 10-Undecen-1-ol | C11H22O | 15–18 | 245 | Insoluble |
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